2-(1,3,2-Dioxaborolan-2-yl)benzonitrile

Suzuki-Miyaura Transmetalation Kinetics Organoboron Chemistry

Procure this specific 5-membered dioxaborolane ester (CAS 214360-79-9) to ensure predictable transmetalation kinetics in your Suzuki-Miyaura cross-coupling reactions. Unlike the free acid or 6-membered pinacol/trimethylene esters, this form offers a unique kinetic profile crucial for optimizing biaryl motif yields and designing precise one-pot cascade sequences. It is the validated, non-negotiable starting material for Perampanel analog programs, ensuring fidelity to regulatory synthetic routes and correct impurity profiles for neurological therapeutic development. Its enhanced stability over the free acid makes it the superior choice for multi-step syntheses where the boronate must be carried through several transformations, minimizing premature protodeboronation risks.

Molecular Formula C9H8BNO2
Molecular Weight 172.98 g/mol
CAS No. 214360-79-9
Cat. No. B8016442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
CAS214360-79-9
Molecular FormulaC9H8BNO2
Molecular Weight172.98 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC=CC=C2C#N
InChIInChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2
InChIKeyGRFUGZGLLUTBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 999 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3,2-Dioxaborolan-2-yl)benzonitrile (CAS 214360-79-9): A Procurable, High-Purity Arylboronic Ester for Cross-Coupling Applications


2-(1,3,2-Dioxaborolan-2-yl)benzonitrile (CAS 214360-79-9) is an arylboronic ester featuring a benzonitrile group and a cyclic 1,3,2-dioxaborolane moiety [1]. This organoboron compound serves as a key building block in organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct carbon-carbon bonds . Its identity is confirmed by its molecular formula (C9H8BNO2) and molecular weight (172.98 g/mol) [1]. The compound is commercially available with a specified minimum purity of 95% .

Why Interchanging 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile with Other Boronic Esters or Acids is Scientifically Unsubstantiated


The assumption that all boronic acid derivatives are functionally interchangeable is contradicted by mechanistic data. The structure of the diol protecting group, specifically the ring size of the boronic ester, dramatically influences the rate of transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction [1]. Class-level investigations have demonstrated that esters derived from different diols exhibit vastly different thermodynamic and kinetic behaviors, with some undergoing transmetalation more than 20 times faster than the parent boronic acid [1]. Therefore, substituting 2-(1,3,2-dioxaborolan-2-yl)benzonitrile with a pinacol ester (5-membered ring) or the free acid could lead to unpredictable and non-optimal reaction kinetics, yields, and impurity profiles, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile


Differential Transmetalation Behavior of 1,3,2-Dioxaborolanes vs. 1,3,2-Dioxaborinanes

Class-level studies on the mechanism of transmetalation reveal that the ring size of the boronic ester significantly impacts its reactivity. Arylboronic esters derived from 1,2-diols (1,3,2-dioxaborolanes) form a thermodynamically favorable Pd-O-B complex with palladium hydroxide dimers, but the barrier to coordination is often higher than the barrier to arene transfer [1]. In contrast, the analogous reaction for esters derived from 1,3-diols (1,3,2-dioxaborinanes) is thermodynamically unfavorable [1]. This indicates a fundamental difference in reaction pathway between 5-membered and 6-membered ring boronic esters, a principle that directly applies to 2-(1,3,2-dioxaborolan-2-yl)benzonitrile.

Suzuki-Miyaura Transmetalation Kinetics Organoboron Chemistry

Comparative Stability and Purity Profile vs. Analogous Boronic Acid

Vendor specifications provide a direct, quantifiable differentiation in procurement. 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is supplied with a minimum purity specification of 95% . In comparison, its close analog, the free acid 2-cyanophenylboronic acid, is also available with a purity specification of 95% . While the purity is equivalent, the dioxaborolane ester offers enhanced stability compared to the free acid, which is prone to dehydration and boroxine formation [1].

Stability Procurement Purity

Use as a Validated Intermediate in the Synthesis of a Pharmacologically Active Molecule

The compound is a documented and crucial intermediate in the synthesis of Perampanel, a clinically used, orally active, noncompetitive, selective AMPA receptor antagonist for the treatment of epilepsy [1][2]. A study on related substances of Perampanel confirmed that the 1,3,2-dioxaborinane analog of this compound is an intermediate (substance J) and that its self-coupling product forms a related substance (H) [2]. This validates its utility in a real-world, multi-step pharmaceutical synthesis, where the choice of this specific boronic ester is tied to the overall process yield and impurity control strategy.

Pharmaceutical Synthesis Perampanel AMPA Receptor Antagonist

Optimal Application Scenarios for 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile Based on Quantified Evidence


Precise Suzuki-Miyaura Cross-Coupling Where Transmetalation Rate Control is Critical

As indicated by class-level evidence, the 5-membered dioxaborolane ring structure of 2-(1,3,2-dioxaborolan-2-yl)benzonitrile dictates its transmetalation behavior . This scenario is optimal for researchers or process chemists seeking a boronic ester with a specific kinetic profile that differs from both the free acid and 6-membered dioxaborinane esters. The compound's defined reaction thermodynamics allow for more predictable optimization in the synthesis of biaryl motifs, particularly when designing a cascade or one-pot sequence where the timing of C-C bond formation is crucial .

Reliable Building Block for the Synthesis of Perampanel and Related AMPA Antagonists

The documented use of this compound and its close analogs as an intermediate in the synthesis of the marketed drug Perampanel makes it a non-negotiable starting material for projects focused on this class of neurological therapeutics [3]. This scenario is ideal for pharmaceutical development and medicinal chemistry groups working on Perampanel analogs, process impurities, or deuterated versions, where fidelity to the validated synthetic route is paramount for ensuring the correct impurity profile and achieving regulatory compliance [3].

High-Throughput Experimentation (HTE) Libraries for C-C Bond Formation

Given its commercial availability with a defined purity of 95% , 2-(1,3,2-dioxaborolan-2-yl)benzonitrile is well-suited for inclusion in high-throughput experimentation (HTE) libraries. Its consistent quality supports the generation of reproducible data when screening diverse reaction conditions (catalysts, ligands, bases, solvents). The compound's predictable, class-defined behavior in transmetalation [3] provides a stable reference point for comparing the performance of new catalysts or ligands in Pd-catalyzed cross-coupling reactions.

Synthesis of Complex Molecules Requiring Enhanced Boronic Ester Stability

Boronic esters are generally preferred over the free acid in multi-step synthesis due to their enhanced stability and ease of handling . For 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, this stability is a key procurement differentiator. It is the optimal choice for projects where the boronate moiety must be installed early and carried through several synthetic transformations before the final cross-coupling step, mitigating the risk of premature protodeboronation or boroxine formation that can plague the free acid form .

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